2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one
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Overview
Description
2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorobenzyl group, a thioether linkage, and a propyl substituent on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, 6-propylpyrimidin-4(3H)-one, and a thiol reagent.
Formation of Thioether Linkage: The reaction between 2-fluorobenzyl chloride and the thiol reagent results in the formation of a thioether linkage, yielding this compound.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions, using a suitable solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to modify the pyrimidine ring or the fluorobenzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine or benzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chlorobenzyl)thio)-6-propylpyrimidin-4(3H)-one
- 2-((2-bromobenzyl)thio)-6-propylpyrimidin-4(3H)-one
- 2-((2-methylbenzyl)thio)-6-propylpyrimidin-4(3H)-one
Uniqueness
2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-2-5-11-8-13(18)17-14(16-11)19-9-10-6-3-4-7-12(10)15/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFKQXXMURUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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